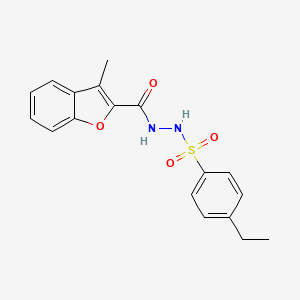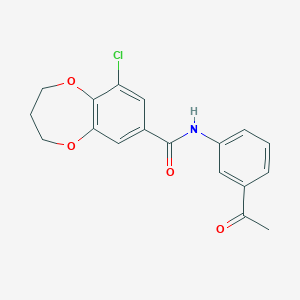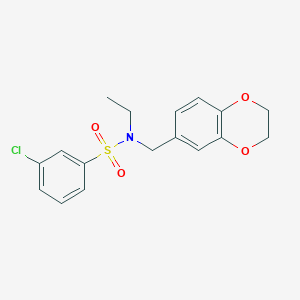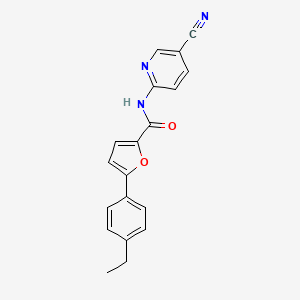![molecular formula C16H14N6O2 B7682891 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide](/img/structure/B7682891.png)
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide, also known as TAK-659, is a novel selective inhibitor of the Bruton's tyrosine kinase (BTK) that has shown promising results in preclinical studies. BTK plays a crucial role in the development and activation of B-cells, which are involved in the immune response. Inhibition of BTK has been shown to be effective in the treatment of various autoimmune diseases and B-cell malignancies.
Mecanismo De Acción
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide selectively inhibits BTK, which is a key mediator of B-cell receptor signaling. BTK is involved in the activation of downstream signaling pathways, including the PI3K-AKT and NF-κB pathways, which are important for B-cell survival and proliferation. Inhibition of BTK leads to the suppression of these pathways, resulting in the inhibition of B-cell activation and proliferation.
Biochemical and Physiological Effects:
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has been shown to selectively inhibit BTK in vitro and in vivo. Inhibition of BTK leads to the inhibition of downstream signaling pathways, resulting in the suppression of B-cell activation and proliferation. 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has also been shown to reduce autoantibody levels in preclinical models of lupus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has several advantages for lab experiments. It is a selective inhibitor of BTK, which allows for the study of B-cell signaling pathways without affecting other signaling pathways. 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has also shown potent antitumor activity in preclinical models of B-cell malignancies. One limitation of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide is that it may have off-target effects on other kinases, which may affect the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide. One direction is the study of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide in combination with other targeted therapies, such as inhibitors of the PI3K-AKT pathway. Another direction is the study of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide in clinical trials for the treatment of autoimmune diseases and B-cell malignancies. The development of more selective BTK inhibitors may also be an area of future research.
Métodos De Síntesis
The synthesis of 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide involves a series of chemical reactions starting from commercially available starting materials. The key step involves the formation of the tetrazole ring, which is a bioisostere of the carboxylic acid group. The final product is obtained after several purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide has been extensively studied in preclinical models of autoimmune diseases and B-cell malignancies. In a mouse model of rheumatoid arthritis, 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide was shown to reduce joint inflammation and bone destruction. In a mouse model of lupus, 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide was able to reduce autoantibody levels and improve survival. In preclinical models of B-cell malignancies, 4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide showed potent antitumor activity.
Propiedades
IUPAC Name |
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N6O2/c1-11(23)18-13-4-2-12(3-5-13)16(24)19-14-6-8-15(9-7-14)22-10-17-20-21-22/h2-10H,1H3,(H,18,23)(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHINJXDHAXJYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-acetamido-N-[4-(tetrazol-1-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)

![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)



![N-(3-fluorophenyl)-2-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]acetamide](/img/structure/B7682866.png)
![[2-(3-Acetamido-4-hydroxyphenyl)-2-oxoethyl] 3-fluoro-4-methylbenzoate](/img/structure/B7682870.png)
![N'-[4-(phenoxymethyl)benzoyl]quinoline-2-carbohydrazide](/img/structure/B7682876.png)

![1-benzyl-5-chloro-N-[2-(1H-indol-3-yl)ethyl]-3-methylpyrazole-4-carboxamide](/img/structure/B7682887.png)

![2-[4-[2-(3-Fluorophenyl)acetyl]piperazin-1-yl]sulfonylbenzonitrile](/img/structure/B7682900.png)
